molecular formula C22H20N4O4S B3020690 3-phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114909-38-4

3-phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B3020690
CAS No.: 1114909-38-4
M. Wt: 436.49
InChI Key: HFINMPAXPYMACV-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a phenyl group and at position 6 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3,4,5-trimethoxyphenyl substituent.

Properties

IUPAC Name

5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-27-17-11-15(12-18(28-2)21(17)29-3)22-23-19(30-26-22)13-31-20-10-9-16(24-25-20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFINMPAXPYMACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis .

Comparison with Similar Compounds

Key Structural Variations

The following analogs differ in substituents on the pyridazine and oxadiazole rings, influencing physicochemical properties and bioactivity:

Compound Name Pyridazine Substituent Oxadiazole Substituent Molecular Formula Molecular Weight logP Biological Relevance
Target Compound 3-Phenyl 3-(3,4,5-Trimethoxyphenyl) C₂₄H₂₄N₄O₆S 496.54* 3.886* Antimitotic, kinase-targeted libraries
F840-0408 () 3-(3,4-Dimethoxyphenyl) 3-(3,4,5-Trimethoxyphenyl) C₂₄H₂₄N₄O₆S 496.54 3.886 Included in tubulin and Akt libraries
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]Pyridazine () 3-(3-Methoxyphenyl) 3-[3-(Trifluoromethyl)phenyl] C₂₂H₁₆F₃N₄O₂S 475.45 ~4.1† Enhanced hydrophobicity (CF₃ group)
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(Propan-2-yl)phenyl]Pyridazine () 6-[4-(Isopropyl)phenyl] 3-(3,5-Dimethoxyphenyl) C₂₄H₂₄N₄O₃S 448.50 ~3.5† Reduced polarity (isopropyl group)
3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]Pyridazine () 3-(3,4-Dimethoxyphenyl) 3-[4-(Trifluoromethyl)phenyl] C₂₂H₁₇F₃N₄O₃S 474.5 ~3.9† Balanced lipophilicity (CF₃ and OCH₃)

*Data inferred from structurally closest analog F840-0408 .
†Estimated using fragment-based methods due to lack of experimental data.

Key Research Findings

Impact of Methoxy Substitution :

  • The 3,4,5-trimethoxyphenyl group in F840-0408 () and the target compound is associated with tubulin-binding activity, likely due to mimicry of colchicine’s trimethoxy aromatic ring.
  • Dimethoxy variants (e.g., ) show reduced potency in kinase assays compared to trimethoxy derivatives, highlighting the importance of substitution pattern.

Pharmacological Potential and Limitations

  • Antimitotic Activity : Trimethoxy-substituted analogs (e.g., F840-0408) show promise in tubulin polymerization inhibition, but cytotoxicity remains a concern.
  • Kinase Inhibition : The pyridazine-oxadiazole scaffold is prevalent in kinase-targeted libraries, though substituent optimization is required to enhance selectivity.
  • Solubility Issues : High logP values (>3.8) across analogs suggest poor aqueous solubility, necessitating formulation strategies for in vivo applications.

Biological Activity

The compound 3-phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and antitumor activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its unique structural features:

  • Pyridazine core : A heterocyclic structure that contributes to its pharmacological properties.
  • Oxadiazole moiety : Known for various biological activities, including antimicrobial and anticancer effects.
  • Trimethoxyphenyl group : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole exhibit significant antimicrobial properties. The compound in focus has been tested against various pathogens:

  • Mycobacterium tuberculosis (Mtb) :
    • In vitro studies indicated that compounds with oxadiazole rings demonstrate high inhibition rates against Mtb strains. For instance, a related compound showed 92% inhibition at 250 µg/mL concentration .
    • The minimum inhibitory concentration (MIC) for effective derivatives was reported as low as 0.045 µg/mL .
  • Other Microorganisms :
    • The compound was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity with MIC values ranging from 50 to 200 µg/mL depending on the strain tested .

Antitumor Activity

The antitumor potential of the compound was assessed through various assays:

  • In vitro Cytotoxicity :
    • The compound exhibited cytotoxic effects against a panel of cancer cell lines. The IC50 values ranged from 5 to 15 µM across different cell types, indicating moderate to high potency .
    • A specific study highlighted that the oxadiazole-containing derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Oxadiazole Substitution : Variations in substituents on the oxadiazole ring significantly affect potency. For instance, introducing electron-donating groups enhances activity against Mtb .
  • Pyridazine Modifications : Alterations in the pyridazine scaffold can lead to variations in cytotoxicity profiles, suggesting that specific substitutions may enhance selectivity towards tumor cells .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that compounds bearing a similar oxadiazole moiety showed high efficacy against resistant strains of Mtb with MIC values lower than traditional antibiotics .
  • Antitumor Evaluation :
    • Research indicated that specific derivatives targeting the main protease (Mpro) of SARS-CoV-2 also exhibited anticancer properties, suggesting potential dual therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-phenyl-6-...pyridazine to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Additionally, leverage membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce impurities .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to confirm regiochemistry of the oxadiazole and pyridazine moieties.
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Employ C18 reverse-phase columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How can researchers evaluate the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to identify compatible solvents. For stability, conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What strategies are effective for analyzing conflicting data in reaction kinetics or biological activity studies?

  • Methodological Answer : Apply comparative meta-analysis to reconcile discrepancies. For example, normalize kinetic data using dimensionless Damköhler numbers to account for reactor-scale effects . For biological contradictions, use structure-activity relationship (SAR) models to isolate substituent-specific effects (e.g., trimethoxyphenyl’s role in target binding) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for reaction pathways. Combine with machine learning (e.g., random forests) trained on oxadiazole-pyridazine reaction databases to prioritize synthetic routes .

Q. What experimental designs are suitable for probing functional group compatibility in derivatization?

  • Methodological Answer : Implement modular reaction screening using parallel synthesis platforms. For example, test sulfanyl-pyridazine reactivity with electrophiles (e.g., acyl chlorides, epoxides) under Pd-catalyzed cross-coupling conditions. Monitor regioselectivity via in-situ IR spectroscopy .

Q. How can researchers resolve contradictions in reported biological activities of similar pyridazine derivatives?

  • Methodological Answer : Conduct systems pharmacology modeling to account for off-target interactions. Validate using knockout cell lines or CRISPR-edited targets. Cross-reference with transcriptomic datasets (e.g., GEO) to identify confounding pathways .

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